2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride

Overview

Description

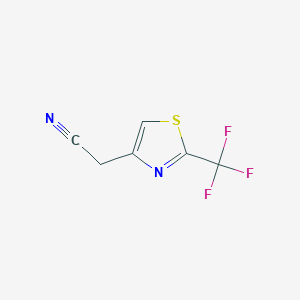

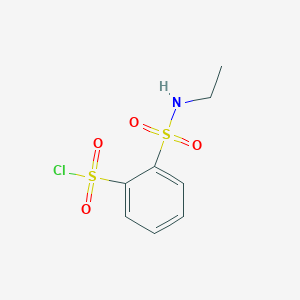

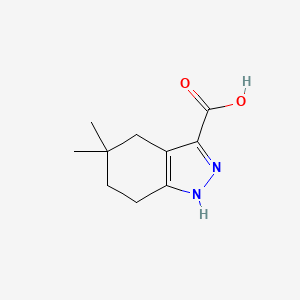

2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride, also known as ESC or ESB, is a chemical compound with the molecular formula C8H10ClNO4S2. It appears as a powder and is stored at room temperature . This compound is used in various research areas, including pharmaceutical, chemical, and biological studies.

Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride can be represented by the SMILES notation:CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl . The compound has a molecular weight of 283.76 . Chemical Reactions Analysis

While specific chemical reactions involving 2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride are not detailed in the retrieved sources, it’s worth noting that benzene derivatives, like this compound, often undergo electrophilic substitution reactions . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride is a powder that is stored at room temperature . Its molecular formula is C8H10ClNO4S2 and it has a molecular weight of 283.76 .Scientific Research Applications

Catalytic Systems for Synthesis

Sulfonic acid functionalized imidazolium salts combined with FeCl3, such as 1,3-disulfonic acid benzimidazolium chloride, have been used as highly efficient catalytic systems. These systems catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, providing a green oxidant alternative in the synthesis of benzimidazole derivatives. This method offers a sustainable approach with high yields and shorter reaction times under room temperature conditions, promoting green chemistry practices (Khazaei et al., 2011).

Oxidative Conversion of Sulfur Compounds

Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide (TCBDA) have shown efficacy in the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides. This method provides a mild, efficient, and practical approach for synthesizing aryl or heteroarylsulfonyl chlorides, thereby offering an attractive and complementary method to existing synthesis techniques (Veisi et al., 2011).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation has been performed in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids using 4-methyl benzenesulfonyl chloride. This method enhances the reactivity of substrates, yielding almost quantitative outcomes of diaryl sulfones under ambient conditions. The research delves into the interaction of Lewis acidic species of the ionic liquid with HCl formed during the sulfonylation reaction, providing insights into the mechanistic details of the reaction (Nara et al., 2001).

properties

IUPAC Name |

2-(ethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-2-10-16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNZYWKIJDTDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfamoyl)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)

![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)

![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)

![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)

![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)